Superior Degradation Potency (DC50) of MS39 Versus CRBN-Based Degrader MS154 in Mutant EGFR Cell Lines
In direct head-to-head experiments using the same 16 h treatment protocol, MS39 achieved DC50 values of 5.0 nM in HCC-827 (exon 19 deletion) cells and 3.3 nM in H3255 (L858R) cells. In contrast, the CRBN-recruiting degrader MS154 exhibited DC50 values of 11 nM and 25 nM in the same cell lines, respectively [1]. This demonstrates that MS39 is approximately 2.2-fold more potent in HCC-827 cells and 7.6-fold more potent in H3255 cells than the CRBN-based analog [1].
| Evidence Dimension | DC50 (concentration required for 50% degradation) in mutant EGFR cell lines |
|---|---|
| Target Compound Data | MS39: 5.0 nM (HCC-827), 3.3 nM (H3255) |
| Comparator Or Baseline | MS154: 11 nM (HCC-827), 25 nM (H3255) |
| Quantified Difference | 2.2-fold improvement in HCC-827; 7.6-fold improvement in H3255 |
| Conditions | 16 h treatment, Western blot quantification in HCC-827 (exon 19 del) and H3255 (L858R) NSCLC cells |
Why This Matters
The higher degradation potency of MS39 at lower concentrations may enable more robust target engagement and potentially wider therapeutic windows in preclinical models.
- [1] Cheng M, Yu X, Lu K, et al. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders. J Med Chem. 2020;63(3):1216-1232. doi:10.1021/acs.jmedchem.9b01566 View Source
